Cas no 87967-37-1 (Benzenamine, 4-bromo-3-(difluoromethoxy)-)

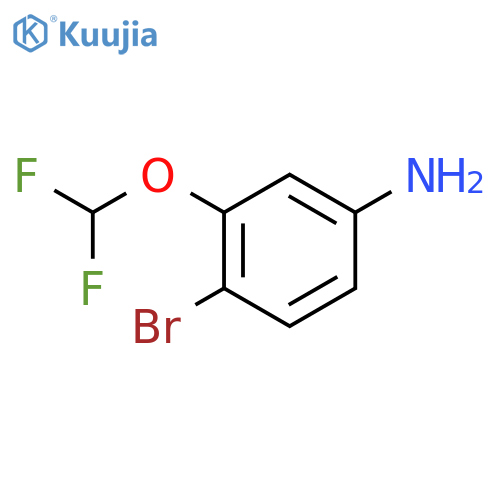

87967-37-1 structure

商品名:Benzenamine, 4-bromo-3-(difluoromethoxy)-

CAS番号:87967-37-1

MF:C7H6BrF2NO

メガワット:238.029448032379

MDL:MFCD18390862

CID:649997

PubChem ID:71411683

Benzenamine, 4-bromo-3-(difluoromethoxy)- 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 4-bromo-3-(difluoromethoxy)-

- 4-bromo-3-(difluoromethoxy)aniline

- MFCD18390862

- AKOS027265380

- CS-0457749

- SCHEMBL16899381

- DTXSID70831282

- TQU0274

- YDNMEBRTPBTYIQ-UHFFFAOYSA-N

- 87967-37-1

- A1-06234

-

- MDL: MFCD18390862

- インチ: InChI=1S/C7H6BrF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2

- InChIKey: YDNMEBRTPBTYIQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1N)OC(F)F)Br

計算された属性

- せいみつぶんしりょう: 236.96008g/mol

- どういたいしつりょう: 236.96008g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 35.2Ų

Benzenamine, 4-bromo-3-(difluoromethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB531801-250 mg |

4-Bromo-3-(difluoromethoxy)aniline; . |

87967-37-1 | 250MG |

€360.40 | 2023-01-02 | ||

| Alichem | A013000283-250mg |

4-Bromo-3-(difluoromethoxy)aniline |

87967-37-1 | 97% | 250mg |

$470.40 | 2023-08-31 | |

| Apollo Scientific | PC501694-250mg |

4-Bromo-3-(difluoromethoxy)aniline |

87967-37-1 | 95% | 250mg |

£180.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528416-250mg |

4-Bromo-3-(difluoromethoxy)aniline |

87967-37-1 | 98% | 250mg |

¥2970.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528416-1g |

4-Bromo-3-(difluoromethoxy)aniline |

87967-37-1 | 98% | 1g |

¥8335.00 | 2024-04-27 | |

| Apollo Scientific | PC501694-5g |

4-Bromo-3-(difluoromethoxy)aniline |

87967-37-1 | 95% | 5g |

£2270.00 | 2025-02-21 | |

| Alichem | A013000283-500mg |

4-Bromo-3-(difluoromethoxy)aniline |

87967-37-1 | 97% | 500mg |

$815.00 | 2023-08-31 | |

| abcr | AB531801-1g |

4-Bromo-3-(difluoromethoxy)aniline; . |

87967-37-1 | 1g |

€999.10 | 2025-02-15 | ||

| A2B Chem LLC | AD88448-250mg |

Benzenamine, 4-bromo-3-(difluoromethoxy)- |

87967-37-1 | 250mg |

$299.00 | 2024-04-19 | ||

| abcr | AB531801-250mg |

4-Bromo-3-(difluoromethoxy)aniline; . |

87967-37-1 | 250mg |

€359.70 | 2025-02-15 |

Benzenamine, 4-bromo-3-(difluoromethoxy)- 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

87967-37-1 (Benzenamine, 4-bromo-3-(difluoromethoxy)-) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:87967-37-1)Benzenamine, 4-bromo-3-(difluoromethoxy)-

清らかである:99%

はかる:5g

価格 ($):341.0